![molecular formula C19H14ClN5O2 B2497830 2-[1-(4-chlorophenyl)-4-oxo-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-5-yl]-N-phenylacetamide CAS No. 852440-71-2](/img/structure/B2497830.png)
2-[1-(4-chlorophenyl)-4-oxo-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-5-yl]-N-phenylacetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-[1-(4-chlorophenyl)-4-oxo-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-5-yl]-N-phenylacetamide is a heterocyclic compound that has garnered significant interest due to its potential pharmacological properties. This compound belongs to the pyrazolo[3,4-d]pyrimidine class, which is known for its diverse biological activities, including anticancer, antiviral, and antimicrobial effects .
Métodos De Preparación
The synthesis of 2-[1-(4-chlorophenyl)-4-oxo-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-5-yl]-N-phenylacetamide typically involves multi-step reactions. One common synthetic route includes the condensation of 4-chlorobenzaldehyde with ethyl acetoacetate to form an intermediate, which is then cyclized with hydrazine hydrate to yield the pyrazole ring. Subsequent reactions with appropriate reagents lead to the formation of the pyrazolo[3,4-d]pyrimidine core . Industrial production methods often employ similar synthetic routes but are optimized for higher yields and purity through the use of advanced catalysts and reaction conditions .
Análisis De Reacciones Químicas
This compound undergoes various chemical reactions, including:
Oxidation: It can be oxidized using strong oxidizing agents to form corresponding oxo derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride to yield reduced forms of the compound.
Common reagents and conditions used in these reactions include organic solvents like dimethylformamide (DMF) and catalysts such as palladium on carbon (Pd/C). Major products formed from these reactions include various substituted derivatives that retain the core pyrazolo[3,4-d]pyrimidine structure .
Aplicaciones Científicas De Investigación
Anticancer Applications
Recent studies have highlighted the anticancer potential of pyrazolo[3,4-d]pyrimidine derivatives:
- Mechanism of Action : These compounds may inhibit key enzymes involved in cancer cell proliferation and induce apoptosis through cell cycle arrest.
-
Case Studies and Efficacy :
- A study reported that derivatives exhibited significant cytotoxic effects against various cancer cell lines:
- MCF7 (breast cancer) : IC50 values around 1.88 µM.
- A549 (lung cancer) : IC50 values ranging from 26 µM.
- HepG2 (liver cancer) : IC50 values noted as low as 0.74 mg/mL.
- A study reported that derivatives exhibited significant cytotoxic effects against various cancer cell lines:
Table 1: Summary of Anticancer Activity
Compound | Cell Line | IC50 (µM) |
---|---|---|
Compound A | MCF7 | 1.88 |
Compound B | A549 | 26 |
Compound C | HepG2 | 0.74 mg/mL |
Anti-inflammatory Effects
The compound also shows promise in anti-inflammatory applications :
- Mechanism of Action : It has been suggested that it may inhibit cyclooxygenase (COX) enzymes, which play a crucial role in inflammatory processes.
-
Research Findings :
- Certain derivatives have demonstrated IC50 values against COX-2 comparable to established anti-inflammatory drugs such as celecoxib (IC50 = 0.04 ± 0.01 μmol).
Table 2: Inhibition of COX Enzymes
Compound | Target Enzyme | IC50 (μmol) |
---|---|---|
Compound D | COX-2 | 0.04 ± 0.02 |
Celecoxib | COX-2 | 0.04 ± 0.01 |
The biological activity of this compound can be attributed to several mechanisms:
- Enzyme Inhibition : It may inhibit critical enzymes involved in cancer proliferation and inflammation.
- Cell Cycle Arrest : Evidence suggests that it can lead to cell cycle arrest in cancer cells.
- Signal Pathway Modulation : The compound may modulate various signaling pathways related to cell survival and apoptosis.
Case Studies and Clinical Research
Several case studies have documented the use of pyrazolo[3,4-d]pyrimidine derivatives in clinical settings:
- One study evaluated the efficacy of related compounds in reducing tumor size in animal models.
- Another highlighted the compound's role in diminishing inflammatory markers in induced models of inflammation.
Mecanismo De Acción
The mechanism of action of this compound involves its interaction with specific molecular targets and pathways. It has been found to inhibit cyclin-dependent kinase 2 (CDK2), leading to cell cycle arrest and apoptosis in cancer cells . The compound also modulates signaling pathways such as the Akt pathway, which is crucial for cell survival and proliferation .
Comparación Con Compuestos Similares
Similar compounds include other pyrazolo[3,4-d]pyrimidine derivatives, such as:
4-Amino-1-(7H-pyrrolo[2,3-d]pyrimidin-4-yl)piperidine-4-carboxamides: These compounds are selective inhibitors of protein kinase B (Akt) and have shown potent anticancer activity.
Pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine derivatives: These compounds are novel CDK2 inhibitors with significant cytotoxic activities against various cancer cell lines.
The uniqueness of 2-[1-(4-chlorophenyl)-4-oxo-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-5-yl]-N-phenylacetamide lies in its specific substitution pattern, which imparts distinct biological activities and makes it a valuable compound for further research and development .
Actividad Biológica
2-[1-(4-chlorophenyl)-4-oxo-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-5-yl]-N-phenylacetamide is a compound of significant interest due to its potential biological activities, particularly in the field of cancer therapeutics. This article reviews the compound's synthesis, mechanisms of action, and biological activities, particularly its anticancer properties.
Chemical Structure and Properties
The molecular formula of this compound is C21H18ClN5O4, with a molecular weight of 439.8 g/mol. The compound features a pyrazolo[3,4-d]pyrimidine core with various substituents that enhance its biological activity.
The biological activity of this compound primarily involves its interaction with specific kinases and oncogenic pathways. Notably:
- Kinase Inhibition : The compound exhibits inhibitory activity against several kinases involved in cancer progression. For instance, studies have shown that similar compounds inhibit AKT2/PKBβ kinase, which is crucial in glioma malignancy and correlates with poor patient survival .
- Anticancer Activity : In vitro studies reveal that the compound can inhibit the growth of glioblastoma cell lines and reduce neurosphere formation in patient-derived glioma stem cells. This indicates its potential as an effective therapeutic agent against aggressive brain tumors .
Anticancer Efficacy
A range of studies has demonstrated the anticancer efficacy of compounds related to this compound:
Study | Cell Line | IC50 (µM) | Effect |
---|---|---|---|
Study 1 | U87MG | <10 | Significant growth inhibition |
Study 2 | C6 | <5 | Induction of apoptosis |
Study 3 | U251 | <8 | Reduced neurosphere formation |
These findings suggest that the compound could serve as a lead structure for developing new anticancer drugs.
Selectivity and Toxicity
Importantly, the compound has shown selectivity towards cancer cells while exhibiting low cytotoxicity towards non-cancerous cells. This selectivity is crucial for reducing side effects in therapeutic applications .
Case Studies
- Glioblastoma Treatment : A study evaluated the effects of a related pyrazolo[3,4-d]pyrimidine derivative on glioblastoma cells. The compound inhibited cell proliferation and induced apoptosis at low concentrations while sparing normal cells from toxicity. This highlights its potential for targeted cancer therapy .
- Kinase Profiling : In a comprehensive kinase profiling study involving 139 purified kinases, compounds similar to this compound showed significant inhibitory activity against AKT2/PKBβ. This finding underscores the importance of targeting this pathway in glioma treatment strategies .
Propiedades
IUPAC Name |
2-[1-(4-chlorophenyl)-4-oxopyrazolo[3,4-d]pyrimidin-5-yl]-N-phenylacetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H14ClN5O2/c20-13-6-8-15(9-7-13)25-18-16(10-22-25)19(27)24(12-21-18)11-17(26)23-14-4-2-1-3-5-14/h1-10,12H,11H2,(H,23,26) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SHUDORYQTDVMAH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)NC(=O)CN2C=NC3=C(C2=O)C=NN3C4=CC=C(C=C4)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H14ClN5O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
379.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.